molecular formula C11H8N2O2 B1289159 4-Phenylpyrimidine-5-carboxylic acid CAS No. 92084-99-6

4-Phenylpyrimidine-5-carboxylic acid

Cat. No.: B1289159
CAS No.: 92084-99-6
M. Wt: 200.19 g/mol
InChI Key: PDTTUTBMTVDZKV-UHFFFAOYSA-N
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Description

4-Phenylpyrimidine-5-carboxylic acid (4-PP) is an organic compound belonging to the class of pyrimidine derivatives. It is a colorless solid that is soluble in water and most organic solvents. 4-PP is a versatile chemical intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in research laboratories for the synthesis of a variety of compounds.

Scientific Research Applications

Antimicrobial Activity

4-Phenylpyrimidine-5-carboxylic acid derivatives have been studied for their potential antimicrobial properties. For example, certain mercapto- and aminopyrimidine derivatives, synthesized through reactions involving this compound, demonstrated in vitro antimicrobial activity against various pathogenic micro-organisms (El-kerdawy et al., 1990).

Pharmacological Inhibition

5-Carbamoyl-2-phenylpyrimidine derivatives, related to this compound, have shown promising pharmacological activities. One such derivative was identified as a potent phosphodiesterase 4 (PDE4) inhibitor, exhibiting significant in vivo anti-inflammatory effects (Goto et al., 2013).

Luminescent Materials

Lanthanide-2-phenylpyrimidine-carboxylate frameworks involving this compound have been synthesized, demonstrating unique luminescent properties. These compounds show characteristic emissions and are studied for their potential in luminescence applications (Jia et al., 2014).

Liquid Crystal Characteristics

Studies on 5-arylpyrimidine-2-carboxylic acids, closely related to this compound, have explored their use in liquid crystals. These studies have shown that certain aryl esters of these acids exhibit nematic liquid crystal characteristics, useful in display technologies (Mikhaleva et al., 1986).

Corrosion Inhibition

Phenylpyrimidine derivatives, including 4-phenylpyrimidine, have been studied as corrosion inhibitors for metals in acidic environments. Research has shown that these compounds can effectively inhibit corrosion, providing insights into their potential industrial applications (Xianghong et al., 2014).

Cytotoxic Activity

Novel 5-methyl-4-thiopyrimidine derivatives, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, have been synthesized and evaluated for their cytotoxic activity. This research contributes to the understanding of these compounds' potential in cancer treatment (Stolarczyk et al., 2018).

Safety and Hazards

The safety information for 4-Phenylpyrimidine-5-carboxylic acid indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTTUTBMTVDZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623057
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92084-99-6
Record name 4-Phenylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-hexyldecyl ester of 4-phenylpyrimidine-5-carboxylic acid was prepared from 2-hexyldecanol and 4-phenyl-5-ethoxycarbonylpyrimidine using the general procedure of Example 7. The product had a boiling range of 206°-208° C. at 0.2 mm pressure of mercury.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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